(R)-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Overview
Description
®-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound combines a bicyclic azoniabicyclo[2.2.2]octane structure with a quinolinylmethanol moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride typically involves multi-step organic reactions. One common method starts with the preparation of the azoniabicyclo[2.2.2]octane core, which is then functionalized with a benzyl group and an ethenyl group. The quinolinylmethanol moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinylmethanol moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the azoniabicyclo[2.2.2]octane structure, potentially converting it into a more saturated bicyclic system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced bicyclic systems, and substituted benzyl or quinolinyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for binding to specific biological targets, which can be useful in drug discovery and development.
Medicine
Medically, ®-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of ®-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride involves its interaction with specific molecular targets. The quinolinylmethanol moiety can bind to enzymes or receptors, modulating their activity. The azoniabicyclo[2.2.2]octane structure may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinidine: A compound with a similar quinoline structure, used as an antiarrhythmic agent.
Quinine: Another quinoline derivative, known for its antimalarial properties.
Vinylquinuclidine Derivatives: Compounds with a similar bicyclic structure, studied for their pharmacological activities.
Uniqueness
What sets ®-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride apart is its combination of a bicyclic azoniabicyclo[2.2.2]octane structure with a quinolinylmethanol moiety. This unique structural feature provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(R)-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25?,26+,28+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYSBWCOKEPNQ-TYJRUECTSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69257-04-1 | |
Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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